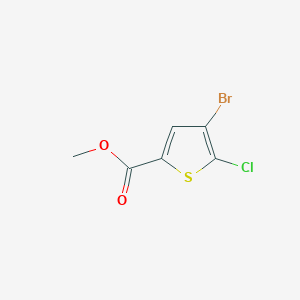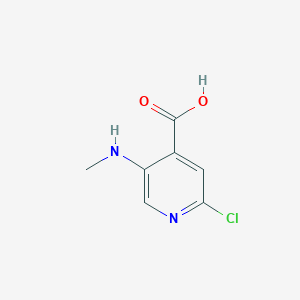
2,4-Difluoro-3-isopropoxyphenylboronic acid
Descripción general
Descripción
2,4-Difluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H11BF2O3 . It has an average mass of 215.990 Da and a monoisotopic mass of 216.076935 Da . This compound has gained attention in recent years due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-isopropoxyphenylboronic acid consists of a phenyl ring substituted with two fluorine atoms, an isopropoxy group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be inferred from the compound’s name.Chemical Reactions Analysis
Boronic acids, including 2,4-Difluoro-3-isopropoxyphenylboronic acid, are commonly used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Aplicaciones Científicas De Investigación
Environmental Biodegradability and Chemical Analysis
- Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have investigated the environmental fate of polyfluoroalkyl chemicals, highlighting the role of microbial degradation in transforming these substances into perfluoroalkyl acids (PFAAs), which have implications for environmental pollution and regulation (Liu & Avendaño, 2013).
Applications in Organic Synthesis and Material Science
- Phosphonic Acid Derivatives : Phosphonic acid, a relative of phenylboronic acids, is utilized in various applications owing to its bioactive properties, surface functionalization capabilities, and role in materials science, demonstrating the versatility of boron-containing compounds in scientific research (Sevrain et al., 2017).
Fluorinated Compounds and Alternatives
- Fluorinated Alternatives to Long-Chain Compounds : Research on fluorinated alternatives to perfluoroalkyl and polyfluoroalkyl substances (PFASs) explores their environmental releases, persistence, and potential impacts, underscoring the need for safer chemical substitutes in industrial and consumer products (Wang et al., 2013).
Chemosensors and Analytical Applications
- Fluorescent Chemosensors Based on Phenylboronic Acids : Phenylboronic acid derivatives have been developed as chemosensors for detecting metal ions, anions, and neutral molecules, showcasing their importance in analytical chemistry for environmental monitoring and medical diagnostics (Roy, 2021).
Advances in Synthesis and Manufacturing
- Practical Synthesis Techniques : The development of efficient synthesis methods for boronic acid derivatives and related compounds is crucial for pharmaceutical manufacturing and the creation of new materials, as demonstrated by the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in producing flurbiprofen (Qiu et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of the compound 2,4-Difluoro-3-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2,4-Difluoro-3-isopropoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The 2,4-Difluoro-3-isopropoxyphenylboronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2,4-Difluoro-3-isopropoxyphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This results from the compound’s interaction with the Suzuki–Miyaura coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-3-isopropoxyphenylboronic acid. It is known that the compound is generally environmentally benign , suggesting that it may have minimal environmental impact.
Propiedades
IUPAC Name |
(2,4-difluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXLJWCQTYVYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199402 | |
| Record name | Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-isopropoxyphenylboronic acid | |
CAS RN |
1451390-95-6 | |
| Record name | Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,4-difluoro-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



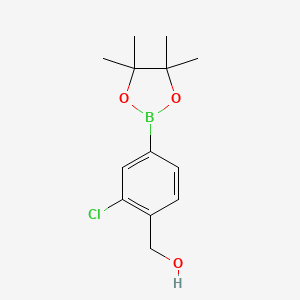
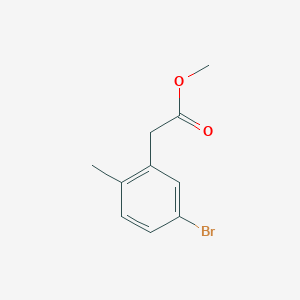

![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)
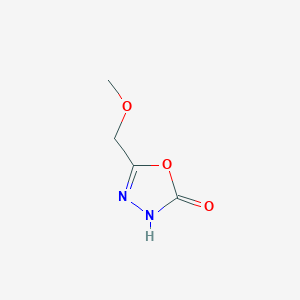
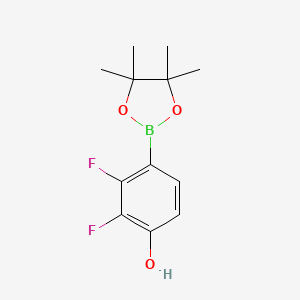

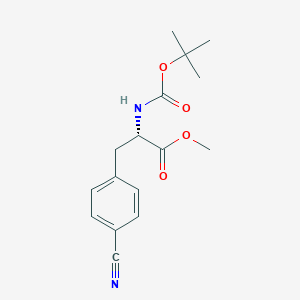
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)


